2-Methyl furo[3,2-d]pyrimidin-4-ol
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Overview
Description
2-Methyl furo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing a furan ring and a pyrimidine ring, with a methyl group attached to the furan ring and a hydroxyl group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl furo[3,2-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminofuran with an appropriate aldehyde or ketone can lead to the formation of the desired furo[3,2-d]pyrimidine scaffold. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reaction conditions and catalysts may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl furo[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Methyl furo[3,2-d]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 2-Methyl furo[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various cellular processes. For example, it may inhibit protein kinases, which are essential enzymes involved in cell growth, differentiation, and metabolism . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
2-Methyl furo[3,2-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through inhibition of CDK2.
Pyrido[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Quinazoline: Widely studied for its potential as a kinase inhibitor in cancer therapy.
Furo[2,3-d]pyrimidine: Similar to this compound but with different substitution patterns and biological activities
These compounds share similar structural features and biological activities, but each has unique properties that make it suitable for specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Biological Activity
2-Methyl furo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused furan and pyrimidine ring system, with a methyl group at the 2-position of the furo ring and a hydroxyl group at the 4-position of the pyrimidine ring. The unique structural characteristics contribute to its potential therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against acute myeloid leukemia (AML) cell lines, particularly those expressing FLT3-ITD mutations. The compound showed cytotoxicity in the nanomolar range, with an IC50 value as low as 0.004 μM against specific AML cell lines (MOLM-13 and MV4-11) .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MOLM-13 | 0.004 | FLT3 phosphorylation inhibition |
MV4-11 | 0.055 | Induction of apoptosis |
K562 | >0.1 | Selectivity over normal cells |
The mechanism behind its anticancer activity involves the suppression of FLT3 phosphorylation and subsequent downstream signaling pathways, which are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have indicated that derivatives of this compound possess significant antibacterial properties against various strains, including E. coli and S. aureus. The presence of hydroxyl groups in its structure is believed to enhance its interaction with bacterial cell membranes .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit key inflammatory mediators, making it a potential candidate for treating inflammatory diseases. For instance, derivatives containing the furo-pyrimidine structure demonstrated significant inhibition of COX-1 and COX-2 enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique substitution pattern. Structural modifications can lead to varied biological outcomes, emphasizing the importance of SAR studies in drug development.
Key Findings in SAR
- Hydroxyl Group : Enhances solubility and biological activity.
- Methyl Substitution : Improves anticancer potency compared to unsubstituted analogs.
- Fused Ring System : Provides stability and facilitates interaction with biological targets.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- FLT3 Inhibition in AML : A specific derivative demonstrated IC50 values as low as 0.003 μM against FLT3-ITD mutations, showcasing its potential in targeted cancer therapies .
- Antimicrobial Efficacy : A series of related compounds were tested against common pathogens, revealing effective MIC values that suggest potential use in treating infections .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-methyl-3H-furo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10) |
InChI Key |
JMRWFQHUTGWTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)OC=C2 |
Origin of Product |
United States |
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